molecular formula C23H25N3O6 B1417908 4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside CAS No. 889453-83-2

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

Cat. No. B1417908
M. Wt: 439.5 g/mol
InChI Key: TYEQNJAZZVSANI-ZZOOYSSTSA-N
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Description

“4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside” is a chemical compound with the molecular formula C23H25N3O6 . It’s also known by its IUPAC name, (4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .


Molecular Structure Analysis

The compound has a complex structure, which includes a methoxyphenyl group, an allyl group, an azido group, and a benzylidene group attached to a 2-deoxy-beta-D-galactopyranoside .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 439.5 g/mol. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are both 439.17433553 g/mol. It has a topological polar surface area of 69.7 Ų .

Scientific Research Applications

Neuroprotective Applications

Several studies have focused on derivatives of 4-Methoxyphenyl compounds, exploring their neuroprotective properties, particularly in the context of cerebral ischemic injury. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (a Salidroside analog named SalA-4g) has been extensively studied for its neuroprotective effects. Research has shown that SalA-4g can improve stroke outcomes and provide notable neuroprotection. It works by ameliorating neuronal cell death and enhancing local glucose metabolism, thus showing promise for treating ischemic stroke (Yu et al., 2018), (Yu et al., 2018), (Yu et al., 2014).

Anti-hypertensive Activity

Research has identified compounds structurally similar to 4-Methoxyphenyl that exhibit anti-hypertensive activity. Notably, a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans demonstrated optimum activity, showing potency comparable to known drugs like cromakalim. These findings suggest potential avenues for developing new anti-hypertensive medications (Cassidy et al., 1992).

Cognitive Enhancement Potential

Compounds related to 4-Methoxyphenyl, such as KA-672, have been investigated for their potential to enhance cognitive functions. This research has involved detailed characterization of the pharmacological profile of these compounds, including their ability to influence neurotransmitter receptor binding, suggesting possible applications in improving cognitive functions (Reisner et al., 1999).

Cardiovascular Effects

Studies on compounds structurally related to 4-Methoxyphenyl, such as diltiazem, have explored their effects on coronary circulation and myocardial blood flow. These investigations offer insights into the cardiovascular effects of these compounds, potentially guiding the development of treatments for related conditions (Saito et al., 1977).

properties

IUPAC Name

(4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21+,22?,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQNJAZZVSANI-ZZOOYSSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659766
Record name 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

CAS RN

889453-83-2
Record name 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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